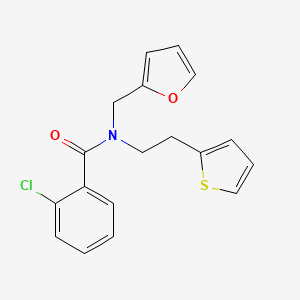

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2S/c19-17-8-2-1-7-16(17)18(21)20(13-14-5-3-11-22-14)10-9-15-6-4-12-23-15/h1-8,11-12H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBPAGSLFWMYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an amine under basic conditions.

Introduction of the Furan Moiety: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethanol.

Attachment of the Thiophene Moiety: The thiophene-2-yl group can be attached through a similar nucleophilic substitution reaction using 2-(thiophen-2-yl)ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The chloro group on the benzamide can be substituted with other nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives of the benzamide.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene moieties can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chloro vs. Fluoro/Methoxy Substitutions

- 3-Fluoro-4-methoxy analog (CAS: 1797971-59-5): This compound replaces the chloro group with fluorine and adds a methoxy group at the 4-position. The molecular weight increases to 389.8 g/mol due to the additional fluorine and methoxy substituents. Fluorine’s electronegativity may enhance binding affinity in enzyme inhibition, while methoxy groups can improve metabolic stability .

Thiophene and Furan Modifications

- 2-Chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide (CAS: 2034330-55-5): Features a hydroxyethyl linker between the thiophene and benzamide, introducing a polar hydroxyl group that may enhance solubility. Molecular weight: 347.8 g/mol .

Functional Group Comparisons

Amide Linkers

- ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide): Incorporates a triazole ring and sulfanyl group, enhancing hydrogen-bonding capacity and enzyme inhibition (e.g., MtDprE1 in tuberculosis) .

- Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide): A clinically approved antiparasitic agent with a nitro-thiazole moiety, demonstrating the importance of nitro groups in redox-mediated activity .

Key Research Findings and Gaps

Electron-Donating vs. Withdrawing Groups : Chloro and nitro substituents enhance electrophilic reactivity, critical for covalent binding in enzyme inhibition (e.g., nitazoxanide’s action), while methoxy/furan groups improve solubility .

Heterocyclic Influence : Thiophene and furan rings contribute to π-π stacking in target binding but may increase metabolic oxidation risks .

Unresolved Questions: The target compound’s exact biological targets and in vivo efficacy remain uncharacterized.

Biological Activity

2-chloro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with substituents including a furan and a thiophene moiety. The presence of these heterocycles contributes to its unique electronic properties, which may influence its biological activity.

Molecular Formula

- C : 18

- H : 16

- Cl : 1

- N : 1

- O : 2

- S : 1

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity.

- Non-covalent Interactions : The furan and thiophene rings can engage in π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can induce apoptosis in various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| 5b | MDA-MB-231 | 2.41 | Caspase activation leading to cell death |

These findings suggest that the compound may have similar effects, warranting further investigation into its anticancer potential.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound could also be explored for its potential as an antimicrobial agent.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of related compounds on human leukemia cell lines, showing promising results with IC values in the low micromolar range. These results indicate that structural modifications can enhance biological activity.

-

Molecular Docking Studies :

- Docking simulations suggest strong interactions between the compound and target proteins involved in cancer pathways. The unique combination of furan and thiophene moieties enhances binding interactions compared to simpler benzamide derivatives.

-

In Vivo Studies :

- Preliminary in vivo studies have indicated that compounds with similar structures can effectively reduce tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.

Q & A

How can multi-step synthetic routes for this compound be optimized to improve yield and purity?

Level: Basic

Methodological Answer:

Optimization involves systematic adjustments to reaction conditions and purification protocols. Key steps include:

- Intermediate Isolation: Use column chromatography (silica gel, hexane/ethyl acetate gradients) to purify intermediates, as demonstrated in similar benzamide syntheses .

- Catalyst Selection: Employ mild bases like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, as seen in thiazole-acetamide syntheses .

- Temperature Control: Maintain low temperatures (0–5°C) during chlorination steps to minimize side reactions .

- Analytical Monitoring: Track reaction progress via TLC and HPLC to identify optimal quenching points .

What crystallographic techniques and software are recommended for resolving structural ambiguities in this compound?

Level: Basic

Methodological Answer:

- X-ray Diffraction (XRD): Collect high-resolution data (≤1.0 Å) to resolve disordered substituents (e.g., furan/thiophene orientations). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to model thermal motion and hydrogen bonding .

- Mercury Software: Analyze packing motifs and void spaces to assess crystallinity and stability .

- Disorder Handling: Apply occupancy refinement for overlapping atoms, as seen in studies of chloroacetamide derivatives .

How can spectroscopic techniques (NMR, MS, IR) be integrated to confirm the stereochemistry and functional group integrity?

Level: Basic

Methodological Answer:

- NMR: Use HSQC and NOESY to assign stereochemistry. For example, coupling constants in (e.g., for trans-amide protons) distinguish rotational isomers .

- Mass Spectrometry (HRMS): Confirm molecular formula via exact mass matching (e.g., [M+H] with <2 ppm error) .

- IR Spectroscopy: Identify carbonyl stretches (1650–1700 cm) and aromatic C–H bends (700–800 cm) to verify benzamide and heterocyclic moieties .

What strategies are effective for studying structure-activity relationships (SAR) of this compound’s bioactivity?

Level: Advanced

Methodological Answer:

- Analog Synthesis: Systematically modify substituents (e.g., replace furan with isoxazole or thiophene with pyridine) and compare bioactivity using assays like enzyme inhibition or cytotoxicity .

- Computational Modeling: Perform DFT calculations (Gaussian 09) to correlate electronic properties (e.g., HOMO/LUMO energies) with experimental IC values .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interaction sites (e.g., chloro-benzamide as a hydrogen bond acceptor) .

How can molecular docking be applied to investigate this compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Target Selection: Prioritize proteins with known binding to benzamide derivatives (e.g., GPX4 for anticancer activity) .

- Docking Software: Use AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling and rigid receptor grids.

- Validation: Compare predicted binding poses with crystallographic data (e.g., ML162-GPX4 complex) to assess accuracy .

What experimental approaches are suitable for studying polymorphic forms and their physicochemical impacts?

Level: Advanced

Methodological Answer:

- Crystallization Screening: Use solvent evaporation (e.g., acetone/water) and temperature gradients to isolate polymorphs .

- DSC/TGA: Characterize thermal stability (melting points, decomposition) across polymorphs .

- Solubility Studies: Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to link crystal packing with bioavailability .

How can metabolic stability and degradation pathways be evaluated in vitro?

Level: Advanced

Methodological Answer:

- Liver Microsomal Assays: Incubate the compound with human liver microsomes (HLM) and NADPH, quantifying parent compound loss via LC-MS/MS .

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.